2,5-Dimethylphenyl isothiocyanate chemical properties
2,5-Dimethylphenyl isothiocyanate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties, synthesis, reactivity, and potential applications of 2,5-Dimethylphenyl Isothiocyanate. The information is intended to serve as a technical resource for professionals in chemical research and drug development.
Chemical and Physical Properties
2,5-Dimethylphenyl isothiocyanate, also known as 2-isothiocyanato-1,4-dimethylbenzene, is an aromatic organic compound.[1][2] Its core structure consists of a benzene ring substituted with two methyl groups and an isothiocyanate functional group. The quantitative properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 19241-15-7 | [1][2][3][4] |
| Molecular Formula | C₉H₉NS | [1][2][3][4] |
| Molecular Weight | 163.24 g/mol | [1][3][4][5] |
| IUPAC Name | 2-isothiocyanato-1,4-dimethylbenzene | [1][2] |
| Synonyms | 2,5-xylyl isothiocyanate, Benzene, 2-isothiocyanato-1,4-dimethyl- | [1][2] |
| Percent Purity | Typically ≥97% | [1] |
| Boiling Point | 247 °C (for the 2,6-isomer) | [5] |
| Density | 1.085 g/mL at 25 °C (for the 2,6-isomer) | [5] |
| Refractive Index | n20/D 1.627 (for the 2,6-isomer) | [5] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the structural confirmation of 2,5-Dimethylphenyl isothiocyanate. The expected spectral characteristics are detailed below, based on the functional groups present in the molecule.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to two distinct aromatic protons, two non-equivalent methyl group protons, typically in the regions of δ 7.0-7.5 ppm (aromatic) and δ 2.0-2.5 ppm (methyl). |
| ¹³C NMR | Resonances for nine distinct carbon atoms, including the characteristic signal for the isothiocyanate carbon (-N=C=S) typically found in the δ 120-140 ppm range, along with signals for aromatic and methyl carbons. |
| Infrared (IR) | A strong, characteristic absorption band for the asymmetric stretching of the isothiocyanate (-N=C=S) group, typically appearing around 2100 cm⁻¹.[6] Other bands will correspond to aromatic C-H and C=C stretching, and aliphatic C-H stretching of the methyl groups. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound (163.24).[3] Fragmentation patterns would likely involve the loss of the NCS group or methyl groups. |
Reactivity and Handling
Reactivity: The isothiocyanate functional group (-N=C=S) is an electrophilic moiety, making it susceptible to attack by nucleophiles at the central carbon atom.[7] Isothiocyanates are known to be incompatible with a wide range of compounds, including amines, alcohols, acids, bases, strong oxidizers, and peroxides, often resulting in exothermic reactions.[8] Acids and bases can also initiate polymerization.[8]
Caption: General reaction pathways for isothiocyanates with common nucleophiles.
Safety and Handling: 2,5-Dimethylphenyl isothiocyanate is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[9] It can cause serious skin and eye irritation and may lead to respiratory irritation.[9]
| Hazard Category | Precautionary Measures |
| Health Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation.[9] |
| Handling | Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[9][10] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[9] |
| Storage | Store in a well-ventilated place. Keep container tightly closed in a dry location.[9] The compound may be moisture-sensitive.[10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[9] |
Synthesis Methodology
The synthesis of aryl isothiocyanates is commonly achieved from the corresponding primary amine. A general and widely used method involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt intermediate, which is then treated with a desulfurizing agent to yield the final isothiocyanate product.[7][11][12]
Caption: A generalized workflow for the synthesis of aryl isothiocyanates.
Experimental Protocol: One-Pot Synthesis
This protocol is a generalized procedure based on common methods for synthesizing aryl isothiocyanates.[11][12]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dimethylaniline (1.0 eq.) and a suitable organic base such as triethylamine (Et₃N, 2.0 eq.) in a dry solvent like dichloromethane (DCM).
-
Dithiocarbamate Formation: Cool the mixture in an ice bath (0 °C). Add carbon disulfide (CS₂, 1.2 eq.) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until the amine is consumed (monitored by TLC).
-
Desulfurization: Cool the mixture again to 0 °C. Add a desulfurizing agent, such as cyanuric chloride (TCT, 0.5 eq.) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻, 1.0 eq.), portion-wise.[11][12]
-
Reaction Completion: Once the desulfurizing agent is added, allow the mixture to stir at room temperature for another 1-2 hours or until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,5-dimethylphenyl isothiocyanate.
Applications in Research and Drug Development
Isothiocyanates are a class of compounds of significant interest due to their wide range of biological activities.[13][14] They are found in cruciferous vegetables and are recognized for their potential antimicrobial, anti-inflammatory, and anticancer properties.[7][11] The isothiocyanate group serves as a versatile chemical handle for synthesizing various heterocyclic compounds and thiourea derivatives, which are important scaffolds in medicinal chemistry.[14][15]
Caption: Overview of potential research areas for isothiocyanate compounds.
While specific biological data for 2,5-dimethylphenyl isothiocyanate is limited in the reviewed literature, its structural similarity to other biologically active isothiocyanates suggests it could be a valuable building block for creating new therapeutic agents and a subject for biological screening programs.
References
- 1. 2,5-dimethylphenyl isothiocyanate, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]
- 2. pschemicals.com [pschemicals.com]
- 3. 2,5-Dimethylphenyl isothiocyanate [webbook.nist.gov]
- 4. sinfoochem.com [sinfoochem.com]
- 5. 2,6-Dimethylphenyl isothiocyanate 98 19241-16-8 [sigmaaldrich.com]
- 6. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 8. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. cbijournal.com [cbijournal.com]
